(S)-1-Amino-3-chloro-2-propanol
Description
Significance as a Chiral Intermediate and Building Block in Synthetic Chemistry
The primary significance of (S)-1-Amino-3-chloro-2-propanol lies in its role as a chiral building block in asymmetric synthesis. smolecule.combldpharm.com Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.gov The specific three-dimensional arrangement of atoms in a chiral molecule is critical, as different enantiomers of a drug can have vastly different pharmacological effects.
This compound serves as a key intermediate in the synthesis of complex chiral molecules. guidechem.com Its utility stems from the presence of multiple reactive functional groups—the amine, the hydroxyl group, and the carbon-chlorine bond—which can be selectively modified in subsequent synthetic steps. A prominent example of its application is in the preparation of the oxazolidinone antibiotic, Linezolid (B1675486). guidechem.com In this synthesis, the specific (S)-stereochemistry of the amino alcohol is transferred to the final drug molecule, which is crucial for its antibacterial activity against various resistant strains of bacteria. guidechem.com The ability to introduce a defined stereocenter early in a synthetic sequence makes this compound a valuable tool for chemists seeking to construct complex, stereochemically defined targets efficiently.
Overview of Research Domains Pertaining to Chiral Halogenated Amino Alcohols
The research field concerning this compound is a subset of the broader study of chiral halogenated amino alcohols. This class of compounds is of significant interest in medicinal and synthetic organic chemistry. frontiersin.orgnih.govnih.gov Chiral amino alcohols, in general, are prevalent structural motifs in a vast number of natural products and pharmaceutical agents, including HIV protease inhibitors and various alkaloids. nih.govacs.org It is estimated that up to half of all pharmaceuticals contain a chiral amine moiety. nih.gov
The introduction of a halogen atom, such as chlorine, into a chiral amino alcohol can profoundly influence its chemical reactivity and biological properties. nih.gov Halogenated substrates are widely used in synthetic transformations, including cycloadditions and cross-coupling reactions. acs.org In medicinal chemistry, the incorporation of chlorine is a common strategy used to modulate a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. nih.gov
Research in this domain focuses on several key areas:
Asymmetric Synthesis: Developing novel and efficient methods for the stereoselective synthesis of chiral halogenated amino alcohols is a primary objective. westlake.edu.cn This includes enzymatic resolutions, asymmetric hydrogenation of ketoamines, and ring-opening reactions of chiral epoxides. acs.orgwestlake.edu.cnmdpi.comnih.gov
Catalysis: Chiral amino alcohols and their derivatives are often used as ligands for metal catalysts in asymmetric catalysis, enabling the production of other chiral molecules with high enantioselectivity. nih.gov
Medicinal Chemistry: The synthesis of new chiral halogenated amino alcohols as intermediates for novel therapeutic agents is an active area of investigation. nih.govnih.gov Researchers explore how the position and nature of the halogen and the stereochemistry of the alcohol and amine groups impact biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-amino-3-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO/c4-1-3(6)2-5/h3,6H,1-2,5H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJBWQFWXJKKMS-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CCl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201698 | |
| Record name | 2-Propanol, 1-amino-3-chloro-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53494-57-8 | |
| Record name | 1-Amino-3-chloro-2-propanol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-amino-3-chloro-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-3-CHLORO-2-PROPANOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWM6ZIT38N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthesis Methodologies for S 1 Amino 3 Chloro 2 Propanol
Chemo-Enzymatic Approaches to Enantiopure Synthesis
Chemo-enzymatic strategies for preparing (S)-1-amino-3-chloro-2-propanol primarily involve the kinetic resolution of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. This section explores various biocatalytic methods, including lipase-catalyzed resolutions, biocatalytic reductions, and the application of halohydrin dehalogenases.
Lipase-Catalyzed Kinetic Resolution of Racemic Precursors
Lipases are a class of enzymes widely employed in organic synthesis due to their stability, broad substrate specificity, and high enantioselectivity. nih.govmdpi.com The kinetic resolution of racemic 1-amino-3-chloro-2-propanol often involves the enantioselective acylation of the amino or hydroxyl group, catalyzed by a lipase (B570770).
The efficiency and selectivity of a lipase-catalyzed resolution are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of enzyme, solvent, acyl donor, and temperature. For instance, in the resolution of a related compound, (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol, various parameters were systematically studied. researchgate.net The choice of solvent is critical, with factors such as polarity (Log P value) influencing enzyme activity and enantioselectivity. acs.orgnih.gov Similarly, the nature of the acyl donor can significantly impact the enantiomeric ratio (E value), a measure of the enzyme's selectivity. acs.org Temperature also plays a crucial role, with lower temperatures sometimes leading to higher enantioselectivity. mdpi.comresearchgate.net
Interactive Data Table: Optimization of Lipase-Catalyzed Resolution of a Propanol Derivative
This table illustrates the effect of various parameters on the conversion and enantioselectivity of the lipase-catalyzed transesterification of (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol, a compound structurally related to the subject of this article. researchgate.net
| Parameter | Condition | Conversion (%) | Enantiomeric Excess (product, eeP) (%) | Enantiomeric Excess (substrate, eeS) (%) |
| Enzyme | Pseudomonas aeruginosa MTCC 5113 lipase (PAL) | 50.02 | 98.91 | 99 |
| Solvent | Toluene:[BMIM][BF4] (70:30) | 50.02 | 98.91 | 99 |
| Acyl Donor | Vinyl acetate | 50.02 | 98.91 | 99 |
| Temperature | 30 °C | 50.02 | 98.91 | 99 |
| Substrate Conc. | 30 mM | 50.02 | 98.91 | 99 |
| Enzyme Conc. | 30 mg/mL | 50.02 | 98.91 | 99 |
| Time | 18 h | 50.02 | 98.91 | 99 |
The choice of lipase is a critical factor in achieving high enantioselectivity. Candida antarctica lipase B (CALB) is a versatile and robust enzyme known for its high activity and enantioselectivity in the resolution of various alcohols and amines. nih.govrsc.orgnih.gov Its effectiveness has been demonstrated in the resolution of chlorohydrins for the synthesis of β-blockers. mdpi.com CALB has a Ser-His-Asp catalytic triad (B1167595) in its active site and its structure is in an "open" conformation, which is believed to contribute to its substrate specificity and high stereospecificity. nih.gov
Pseudomonas aeruginosa lipase (PAL) is another important biocatalyst. nih.govrug.nl It belongs to family I.1 of bacterial lipases and also possesses the typical α/β hydrolase fold with a catalytic triad. nih.govresearchgate.net The structure of PAL reveals an open conformation with a lid subdomain that allows access to the active site. nih.govrug.nl The enzyme contains a disulfide bond that contributes to its structural stability but is not essential for its folding or interaction with its foldase. nih.gov PAL has been successfully used in the resolution of racemic alcohols, demonstrating high enantioselectivity. researchgate.net
Biocatalytic Reductions of Halogenated Ketones (General principle based on related examples)
An alternative chemo-enzymatic route to chiral amino alcohols involves the biocatalytic reduction of a prochiral ketone precursor. nih.govresearchgate.netpsu.edu This approach utilizes ketoreductases (KREDs) or whole-cell systems containing these enzymes to asymmetrically reduce a ketone to a chiral alcohol. nih.govpsu.edu For the synthesis of this compound, a hypothetical precursor would be 1-amino-3-chloro-2-propanone.
The general principle involves the use of a reductase, often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), to deliver a hydride to the carbonyl group from a specific face, thus establishing the desired stereocenter at C-2. nih.govmdpi.com A key advantage of using whole-cell biocatalysts is the inherent system for cofactor regeneration, which is crucial for the economic feasibility of the process. nih.govpsu.edu For example, in the synthesis of an intermediate for Atorvastatin, a ketoreductase was used to reduce ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate with high yield and enantiomeric excess. mdpi.com Similarly, engineered amine dehydrogenases have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity. frontiersin.orgnih.gov
Halohydrin Dehalogenase Applications in Chiral Amino Alcohol Synthesis (General principle based on related examples)
Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov This catalytic activity can be harnessed for the synthesis of chiral compounds. While not a direct route to this compound from a racemic mixture, HHDHs can be part of a multi-step chemo-enzymatic process.
For instance, a racemic halohydrin can be converted to a chiral epoxide. In the transformation of 1,3-dichloro-2-propanol (B29581), cell extracts from Corynebacterium sp. strain N-1074 were shown to contain enzymes that catalyze the conversion to (R)-3-chloro-1,2-propanediol via an epichlorohydrin (B41342) intermediate with considerable enantioselectivity. nih.govnih.gov The reverse reaction, the ring-opening of an epoxide with a nucleophile, is also catalyzed by HHDHs. nih.gov This allows for the introduction of various functionalities, including azide (B81097) or cyanide, which can subsequently be converted to an amino group. For example, ethyl (S)-4-chloro-3-hydroxybutyrate has been converted to ethyl (R)-4-cyano-3-hydroxybutyrate using a halohydrin dehalogenase in the presence of sodium cyanide. mdpi.com This demonstrates the potential of HHDHs to create chiral intermediates that can be further elaborated to target amino alcohols.
Chemical Asymmetric Synthesis Routes
Chemical asymmetric synthesis provides a powerful platform for the enantioselective production of this compound. These methods often employ chiral catalysts or auxiliaries to direct the reaction towards the desired stereoisomer.
Stereospecific Ring-Opening of Chiral Epichlorohydrin Derivatives
A prominent strategy for synthesizing this compound involves the stereospecific ring-opening of a chiral precursor, (S)-epichlorohydrin. This approach leverages the pre-existing stereocenter in the starting material to control the stereochemistry of the final product.
Nucleophilic Amination Reactions with Controlled Stereochemistry
The core of this methodology lies in the nucleophilic attack of an amine on the epoxide ring of (S)-epichlorohydrin. This reaction, when carried out under controlled conditions, proceeds with high stereospecificity, leading to the desired this compound. The choice of the aminating agent and reaction conditions is crucial for achieving high yields and enantiomeric purity. The reaction of (S)-epichlorohydrin with an amine nucleophile results in the formation of the corresponding β-amino alcohol. mdpi.com
The regioselectivity of the ring-opening reaction is a critical factor. The nucleophile can attack either the C1 or C2 position of the epichlorohydrin ring. To favor the formation of the desired 1-amino-3-chloro-2-propanol isomer, reaction conditions are optimized to promote attack at the less hindered carbon atom.
Strategic Use of Chiral Auxiliaries (e.g., Benzylamine) and Controlled pH Conditions
To further enhance the stereochemical control of the amination reaction, chiral auxiliaries can be employed. google.com Benzylamine (B48309) is a commonly used chiral auxiliary in this context. google.comgoogle.com It reacts with (S)-epichlorohydrin to form a diastereomeric intermediate. google.com This intermediate can then be subjected to debenzylation under acidic conditions to yield the target this compound. google.com The use of a chiral auxiliary allows for the separation of diastereomers, thereby increasing the enantiomeric purity of the final product.
Controlling the pH of the reaction medium is also a critical parameter for achieving high regioselectivity in the epoxide ring-opening. nih.govresearchgate.net In the synthesis of related compounds, pH control has been shown to direct the nucleophilic attack to the desired position, minimizing the formation of regioisomeric impurities. nih.govresearchgate.net For instance, in the reaction of epichlorohydrins, pH can influence the site of nucleophilic attack. nih.govresearchgate.net
Industrial-Scale Preparation and Process Optimization
The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, efficient, and cost-effective processes.
| Starting Material | Reagent | Key Feature | Outcome | Reference |
| (S)-Epichlorohydrin | Benzylamine | One-pot reaction | High yield of this compound hydrochloride | google.com |
Comparison with Racemic Synthesis Methodologies
The synthesis of 1-amino-3-chloro-2-propanol can be approached through two distinct routes: racemic or stereoselective synthesis. A racemic synthesis produces an equal (50/50) mixture of both the (S) and (R) enantiomers. ethz.ch To obtain the desired (S)-enantiomer from this mixture, a subsequent resolution step is necessary. This can be achieved through methods like enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for their separation. ethz.chresearchgate.net
In contrast, stereoselective synthesis aims to produce the desired (S)-enantiomer directly, minimizing the formation of the unwanted (R)-enantiomer. masterorganicchemistry.com This is often accomplished by using a chiral starting material, a strategy known as a chiral pool approach. ethz.ch A prominent example is the synthesis of this compound starting from (S)-epichlorohydrin. google.comgoogle.comacs.org This method preserves the stereochemistry of the starting material, leading directly to the desired enantiomerically enriched product. Other stereoselective techniques include the use of chiral auxiliaries or enantioselective catalysts that guide the reaction towards the formation of one specific stereoisomer. ethz.ch
While racemic synthesis followed by resolution can be effective, it inherently limits the maximum yield of the desired enantiomer to 50% unless the unwanted enantiomer can be racemized and recycled. Stereoselective methods, on the other hand, offer the potential for theoretical yields approaching 100% of the target enantiomer, making them more atom-economical and efficient.
Comparative Analysis of Diverse Synthetic Strategies
The choice of a synthetic strategy for this compound is a multifactorial decision, balancing the need for high purity with practical and economic considerations.
Evaluation of Enantiomeric Excess (ee) and Overall Yield
Below is a comparative table of different synthetic approaches and their reported efficiencies.
| Synthetic Strategy | Starting Material | Key Reagent/Catalyst | Enantiomeric Excess (ee) | Overall Yield | Reference |
| Chemo-enzymatic Resolution | Racemic 1-chloro-3-(piperidin-1-yl) propan-2-ol | Pseudomonas aeruginosa lipase (PAL) | >98% | ~50% (for resolution) | researchgate.net |
| Asymmetric Reduction | 3-chloro-1-phenyl-1-propanone | Saccharomyces cerevisiae reductase (YOL151W) | 100% | >95% | nih.gov |
| Multi-enzyme Cascade | L-phenylalanine | Multiple enzymes (deaminase, decarboxylase, etc.) | >99% | 75% | hims-biocat.eu |
| Microbial Stereo-inversion | (R,S)-3-Chloro-1,2-propanediol | Wickerhamomyces anomalus | 85.6% | Not specified | biointerfaceresearch.com |
This table is illustrative and compiles data from the synthesis of similar chiral chlorohydrins and amino alcohols to demonstrate the capabilities of different stereoselective methodologies.
Assessment of Practicality, Scalability, and Environmental Impact of Methodologies
Beyond the chemical efficiency, the practical viability of a synthetic method is crucial for its industrial application. Key considerations include the operational simplicity, the potential for large-scale production (scalability), and the environmental footprint.
Environmental Impact: There is a growing emphasis on developing "green" chemical processes that minimize waste and avoid harsh reaction conditions. nih.gov Biocatalysis and chemo-enzymatic syntheses are often highlighted for their environmental benefits. nih.govmdpi.com Enzymes operate under mild conditions (temperature and pH), typically in aqueous media, reducing the need for volatile organic solvents and high energy input. nih.gov They can also eliminate the need for metal-based catalysts, which can be toxic and difficult to remove from the final product. nih.gov The high selectivity of enzymes reduces the formation of by-products, leading to less waste and easier purification. nih.gov For instance, replacing traditional chemical steps with enzymatic ones can significantly improve the sustainability of a synthetic route. hims-biocat.eu
Chemical Transformations and Functional Group Reactivity of S 1 Amino 3 Chloro 2 Propanol
Nucleophilic Substitution Reactions
The presence of a chlorine atom on a primary carbon makes (S)-1-amino-3-chloro-2-propanol susceptible to nucleophilic substitution reactions. These reactions are fundamental to its utility in synthetic organic chemistry.
Displacement of the Chlorine Atom by Various Nucleophiles (e.g., hydroxide (B78521) ions)
The chlorine atom in this compound can be displaced by a wide array of nucleophiles. This substitution typically proceeds through an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. ucsb.eduyoutube.com The rate and efficiency of this reaction are influenced by the strength and concentration of the nucleophile, as well as the reaction conditions.
Common nucleophiles that can displace the chloride include:
Hydroxide ions (OH⁻): This reaction leads to the formation of a diol.
Alkoxide ions (RO⁻): This results in the formation of an ether.
Azide (B81097) ions (N₃⁻): This is a key step in the synthesis of amino-azides.
Thiolates (RS⁻): This reaction yields a thioether.
Cyanide ions (CN⁻): This leads to the introduction of a nitrile group.
The general scheme for this transformation can be represented as follows:
Cl-CH₂-CH(OH)-CH₂-NH₂ + Nu⁻ → Nu-CH₂-CH(OH)-CH₂-NH₂ + Cl⁻
Where Nu⁻ represents a generic nucleophile.
The reaction conditions for these substitutions can be tailored to the specific nucleophile being used. For instance, reactions with strong nucleophiles like hydroxide or alkoxides are often carried out in polar aprotic solvents to enhance the nucleophilicity of the attacking species.
Synthesis of Diversified β-Amino Alcohol Derivatives
The nucleophilic substitution at the C-3 position is a cornerstone for the synthesis of a diverse range of β-amino alcohol derivatives. researchgate.net These derivatives are of significant interest due to their prevalence in biologically active molecules and their use as chiral ligands in asymmetric synthesis.
By carefully selecting the incoming nucleophile, a wide variety of functional groups can be introduced, leading to a library of structurally diverse compounds. For example, the reaction with various amines can lead to the formation of diamino alcohols. organic-chemistry.org Similarly, reaction with substituted phenols can yield aryloxy propanolamines, a class of compounds with known pharmaceutical applications. researchgate.net
A general approach to diversifying the β-amino alcohol scaffold is the "one-pot" synthesis where (S)-epichlorohydrin is reacted with an amine, followed by in-situ ring-opening with a nucleophile. researchgate.netgoogle.com This strategy allows for the efficient generation of a multitude of derivatives from simple starting materials.
Reactions Involving the Amino and Hydroxyl Functionalities
The amino and hydroxyl groups of this compound are also key sites for chemical modification, further expanding its synthetic utility.
Oxidation and Reduction Chemistry Pathways
The primary alcohol and secondary alcohol functionalities in the derivatives of this compound can undergo oxidation reactions to yield aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. docbrown.info For instance, mild oxidation of the secondary alcohol would yield a β-amino ketone. Conversely, the reduction of these newly formed carbonyl groups can be achieved using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, providing access to diastereomeric amino alcohols. docbrown.info
The amino group itself can also be subject to oxidation, though this is generally less common in the context of this specific molecule's applications.
Strategic Protection and Deprotection Methodologies (e.g., Boc-protection)
To achieve selective transformations at one reactive site without affecting others, the use of protecting groups is a crucial strategy in the organic synthesis involving this compound.
The primary amino group is frequently protected to prevent its interference in reactions targeting the hydroxyl or chloro- functionalities. A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group. fishersci.co.ukjk-sci.comorganic-chemistry.org The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.commasterorganicchemistry.com
Boc-Protection Reaction:
| Reactant | Reagent | Product |
| This compound | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) | (S)-tert-butyl (3-chloro-2-hydroxypropyl)carbamate |
The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). jk-sci.commasterorganicchemistry.com This orthogonality allows for the selective deprotection of the amine in the presence of other acid-sensitive groups. acsgcipr.org
The hydroxyl group can also be protected, for instance, as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, depending on the subsequent reaction conditions planned. The choice of protecting groups for both the amine and hydroxyl moieties is critical for the successful execution of multi-step syntheses.
Derivatization for Complex Chemical Scaffolds
The strategic application of the aforementioned chemical transformations allows for the elaboration of this compound into complex chemical scaffolds. As a chiral building block, it provides a stereochemically defined starting point for the synthesis of enantiomerically pure compounds.
A key application of this compound is in the synthesis of linezolid (B1675486), an important antibiotic. guidechem.comguidechem.com The synthesis involves the initial protection of the amino group, followed by nucleophilic displacement of the chloride and subsequent cyclization and further functionalization.
Furthermore, the derivatized β-amino alcohols can serve as precursors for the synthesis of various heterocyclic compounds, such as oxazolidinones and morpholines, which are prevalent motifs in many pharmaceuticals. researchgate.net The ability to introduce a wide range of substituents through nucleophilic substitution, coupled with the reactivity of the amino and hydroxyl groups, makes this compound a highly valuable and versatile tool in the construction of complex and biologically relevant molecules.
Preparation of Boc-Protected Amines and Related Intermediates
The protection of the primary amino group is a common first step in the synthetic application of this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. chemicalbook.comgoogle.com The reaction to form the Boc-protected amine, tert-butyl ((S)-3-chloro-2-hydroxypropyl)carbamate, involves the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.com
The protection is generally carried out in the presence of a base to neutralize the hydrochloric acid if the starting material is the hydrochloride salt and to facilitate the nucleophilic attack of the amine on the Boc₂O. guidechem.comchemicalbook.com Various bases and solvent systems can be employed. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has been reported to allow for efficient and chemoselective mono-N-Boc protection of amino alcohols, preventing side reactions like the formation of oxazolidinones. chemicalbook.com
Table 1: General Conditions for Boc Protection of Amines
| Reagent | Base | Solvent(s) | Temperature | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water / THF | 0 °C to RT | google.com |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not specified | google.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dioxane / Water | Room Temperature | smolecule.com |
| Di-tert-butyl dicarbonate (Boc₂O) | None (HFIP acts as catalyst) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Not specified | chemicalbook.com |
The resulting intermediate, tert-butyl ((S)-3-chloro-2-hydroxypropyl)carbamate, is a key precursor for further transformations, particularly in the synthesis of pharmaceutical agents. researchgate.net
Synthesis of Pharmaceutical Intermediates and Chiral Ligands
The chiral nature and multiple functional groups of this compound make it a crucial intermediate in the synthesis of various pharmaceuticals and chiral ligands.
Linezolid: One of the most significant applications of this compound is as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. guidechem.com Linezolid is effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). guidechem.com The synthesis of Linezolid from this compound involves several steps, often starting with the Boc-protected intermediate, tert-butyl ((S)-3-chloro-2-hydroxypropyl)carbamate. This intermediate can then undergo further transformations to construct the core oxazolidinone ring structure of the final drug molecule. guidechem.com
β-Adrenergic Antagonists: Many β-adrenergic antagonists (beta-blockers), such as propranolol, are characterized by a 1-(substituted-amino)-3-aryloxy-2-propanol structure. The core structure of this compound is highly analogous to the propanolamine (B44665) backbone of these drugs. While direct synthesis of specific β-blockers from this exact chloro-derivative is not extensively detailed in the provided research, its structural similarity makes it a potential starting material for novel analogues. The synthesis of such compounds typically involves the reaction of a phenoxide with an epoxide derived from a 3-carbon synthon, followed by reaction with an amine. This compound provides a ready-made chiral 3-carbon backbone for this purpose.
Estrogen Receptor Inhibitors: The development of estrogen receptor (ER) antagonists is a key strategy in treating ER-positive breast cancers. These inhibitors often possess complex structures designed to bind to the estrogen receptor. While the provided literature discusses the design and synthesis of various ER antagonists, a direct synthetic pathway starting from this compound is not explicitly described. However, the functional groups on the molecule could potentially be used to build up the more complex structures required for ER antagonism.
Chiral Ligands: The development of chiral ligands is essential for asymmetric catalysis. A patent describes the synthesis of chiral aminoalcohol ligands based on a 1-phenyl-1-propanol (B1198777) structure for use in asymmetric additions to imines. The defined stereochemistry of this compound makes it a valuable starting point for the synthesis of new chiral ligands. The amine and alcohol functionalities can be derivatized to create bidentate or tridentate ligands capable of coordinating to metal centers and inducing stereoselectivity in chemical reactions.
Table 2: Applications of this compound in Synthesis
| Target Molecule Class | Specific Example / Application | Role of this compound | Reference(s) |
| Antibiotics | Linezolid | Key chiral building block for the oxazolidinone core | guidechem.com |
| β-Adrenergic Antagonists | Analogues of Propranolol, Practolol | Provides the chiral propanolamine backbone | |
| Chiral Ligands | Asymmetric Synthesis | Chiral scaffold for ligand development |
Applications in Advanced Material Synthesis
The utility of this compound is predominantly documented in the field of pharmaceutical and organic synthesis. Based on the available scientific literature, its application in the synthesis of advanced materials is not a widely reported area of research. While its bifunctional nature (amine and alcohol) could theoretically allow it to act as a monomer or cross-linking agent in polymerization reactions, specific examples for the (S)-enantiomer are not prominent.
For context, the corresponding (R)-enantiomer, (R)-1-amino-3-chloro-2-propanol hydrochloride, has been noted for its use as a cross-linking agent in polymer chemistry to modify cellulose (B213188) for improved material properties. However, similar applications for the (S)-enantiomer have not been identified in the searched literature. Therefore, its role in advanced material synthesis appears to be limited or not yet extensively explored.
Advanced Analytical and Spectroscopic Characterization of S 1 Amino 3 Chloro 2 Propanol
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for the quality control of (S)-1-Amino-3-chloro-2-propanol, providing the means to separate it from its enantiomer and other potential impurities.
Chiral High-Performance Liquid Chromatography (HPLC) Development and Validation
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds like this compound. chromatographyonline.com The development of a robust and reliable HPLC method is a critical step in ensuring accurate analysis. nih.gov
The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which facilitates the separation of enantiomers. registech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of chiral compounds, including amino alcohols. yakhak.orgresearchgate.net For the enantiomeric separation of compounds structurally related to this compound, several CSPs have proven effective. These include:
Chiracel OD-H: A cellulose-based column. researchgate.net
Lux 5u cellulose: Another cellulose-based stationary phase. researchgate.net
Chiralcel OJH, ODH, and ADH: These are also polysaccharide-based columns. researchgate.net
The choice of mobile phase is equally critical for achieving optimal separation. A systematic approach to method development often involves screening different mobile phase compositions. chromatographyonline.com For normal-phase chromatography, mixtures of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) are commonly employed. researchgate.netchromatographyonline.com For instance, a mobile phase consisting of n-hexane and isopropanol in an 80:20 ratio has been used with a normal phase ODH column. researchgate.net The addition of small amounts of an acidic or basic modifier, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds, can significantly improve peak shape and resolution. chromatographyonline.com
The selection of the appropriate CSP and mobile phase combination is often determined through a screening process where multiple columns and solvent systems are tested to find the conditions that provide the best selectivity and resolution for the enantiomers of interest. chromatographyonline.comnih.gov
Table 1: Examples of Chiral Stationary Phases and Mobile Phase Components for Amino Alcohol Separation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase Components | Compound Class |
| Chiralcel OD-H, Chiralpak AD | n-Hexane, Isopropanol, Ethanol, Diethylamine, Trifluoroacetic Acid | General Chiral Drugs |
| Lux 5u cellulose-1, Lux 5u cellulose-2, Lux 5u amylose-1 | n-Hexane, Isopropanol | 1-bromo-3-chloro-2-propanol derivatives |
| Chiralpak IA | n-Hexane, Ethanol, Chloroform | Axially chiral vicinal amino alcohols |
This table provides examples of CSPs and mobile phase components commonly used for the separation of chiral compounds, including amino alcohols and their derivatives.
Once an HPLC method has been developed, it must be validated to ensure that it is suitable for its intended purpose. chromatographyonline.comregistech.com Method validation is a regulatory requirement and provides confidence in the reliability of the analytical data. oup.comscirp.org The key validation parameters for an HPLC method in a research context include:
Linearity and Range: This establishes the relationship between the concentration of the analyte and the detector response. The method should be linear over a defined range of concentrations.
Accuracy: This assesses the closeness of the test results to the true value. It is often determined by analyzing samples with a known concentration of the analyte.
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
For chiral purity assays, validation should address both the major enantiomer and the minor (undesired) enantiomer. registech.com The limit of detection (LOD) and limit of quantitation (LOQ) are also critical parameters, especially for the analysis of the impurity enantiomer. scirp.org
Gas Chromatography (GC) for Reaction Progress Monitoring and Completion Analysis
Gas chromatography (GC) is a powerful technique for monitoring the progress of chemical reactions. nih.govjenck.com In the synthesis of this compound, which may be synthesized from starting materials like epichlorohydrin (B41342), GC can be employed to track the consumption of reactants and the formation of the product over time. nih.govhpst.cz
The method typically involves taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the samples by GC. This allows for the determination of the reaction's endpoint, ensuring that the reaction has gone to completion and maximizing the yield of the desired product. Various GC detectors can be used, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being common choices. nih.govresearchgate.net Headspace GC can be particularly useful for volatile starting materials or byproducts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms within a molecule.
¹H NMR Spectral Analysis for Proton Environment and Connectivity
Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the structure of this compound. The spectrum provides information on the number of different types of protons, their chemical environment, and how they are connected to each other.
While a specific, publicly available ¹H NMR spectrum for this compound is not readily found, a theoretical analysis based on its structure allows for the prediction of the expected signals. The structure contains several distinct proton environments:
The protons of the aminomethyl group (-CH₂NH₂).
The proton on the carbon bearing the hydroxyl group (-CHOH).
The protons of the chloromethyl group (-CH₂Cl).
The protons of the amine (-NH₂) and hydroxyl (-OH) groups.
The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent atoms (oxygen, nitrogen, and chlorine). The coupling between adjacent non-equivalent protons would result in specific splitting patterns (e.g., doublets, triplets, multiplets), which would confirm the connectivity of the carbon skeleton. For example, the proton on the CHOH group would be expected to couple with the protons on the adjacent CH₂ groups, resulting in a multiplet.
Table 2: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CH ₂NH₂ | ~2.5-3.0 | Multiplet |
| -CH OH | ~3.8-4.2 | Multiplet |
| -CH ₂Cl | ~3.5-3.8 | Multiplet |
| -NH ₂ | Variable | Singlet (broad) |
| -OH | Variable | Singlet (broad) |
Note: This is a predicted table based on the structure and known chemical shifts of similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Resonances for Carbon Skeleton Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the carbon framework of a molecule. By analyzing the chemical shifts of the carbon atoms, their electronic environments and connectivity can be determined. For this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms in its structure.
The expected chemical shifts are influenced by the neighboring functional groups: the amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) groups. The carbon atom bonded to the electronegative chlorine atom (C3) is expected to be deshielded and thus appear at a downfield chemical shift. The carbon attached to the hydroxyl group (C2), being a secondary alcohol carbon, will also be downfield, while the carbon attached to the amino group (C1) will have a characteristic shift in the aminomethylene region.
Based on data from structurally related compounds such as 1-chloro-2-propanol (B90593) and amino-2-propanol, the estimated ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent like CDCl₃ or D₂O are presented in the table below. It is important to note that these are estimated values in the absence of direct experimental data from peer-reviewed sources. chemicalbook.comchemicalbook.com
| Carbon Atom | Estimated Chemical Shift (ppm) |
| C1 (-CH₂NH₂) | 45-55 |
| C2 (-CHOH) | 65-75 |
| C3 (-CH₂Cl) | 48-58 |
Note: These are estimated values and may vary based on solvent and experimental conditions.
Application in Stereochemical Assignment and Purity Assessment
NMR spectroscopy is a critical tool for confirming the stereochemistry of chiral molecules like this compound. The determination of the absolute configuration at the C2 stereocenter is essential for its intended applications. One common method involves the use of chiral derivatizing agents (CDAs). These agents react with the amino alcohol to form diastereomers, which, unlike enantiomers, are distinguishable by NMR.
For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives can be reacted with the amino and hydroxyl groups of this compound. The resulting diastereomeric esters will exhibit different ¹H and ¹⁹F NMR chemical shifts, allowing for the determination of the enantiomeric excess and the absolute configuration of the original molecule. researchgate.net
Furthermore, high-resolution NMR can be employed to assess the enantiomeric purity of this compound. The presence of the (R)-enantiomer as an impurity would be detectable by the appearance of a separate set of signals in the NMR spectrum after derivatization.
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling and Degradation Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the identification of impurities and degradation products in pharmaceutical compounds. mdpi.comresearchgate.net Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of unknown compounds, which is a critical step in their structural elucidation.
In the context of this compound, HRMS can be used to identify potential impurities arising from the synthetic route or degradation over time. Common impurities could include starting materials, by-products from side reactions, or products of oxidation or other degradation pathways. For example, potential impurities might include the (R)-enantiomer, over-chlorinated species, or dimers formed through intermolecular reactions.
The general workflow for impurity profiling by HRMS involves:
Acquiring a high-resolution mass spectrum of the sample.
Identifying the molecular ion of the main compound and any other ions present.
Calculating the exact mass and elemental composition of the impurity ions.
Proposing potential structures for the impurities based on their elemental composition and knowledge of the synthetic process and degradation pathways.
Coupling with Liquid Chromatography (LC-HRMS) for Complex Mixture Analysis
For the analysis of complex mixtures containing multiple impurities, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is the method of choice. mdpi.comresearchgate.net LC separates the components of the mixture based on their physicochemical properties, and the eluting compounds are then introduced into the HRMS for detection and identification.
An LC-HRMS analysis of this compound would provide a detailed impurity profile, showing the retention times and exact masses of the parent compound and all detectable impurities. This technique is particularly valuable for separating and identifying isomers and closely related compounds that may not be distinguishable by MS alone. The data obtained from LC-HRMS is crucial for understanding the purity of the material and for the development of manufacturing processes that minimize the formation of unwanted by-products.
A representative table of potential impurities that could be identified by LC-HRMS is provided below.
| Potential Impurity | Potential Molecular Formula | Exact Mass (m/z) [M+H]⁺ |
| This compound | C₃H₉ClNO | 110.0367 |
| (R)-1-Amino-3-chloro-2-propanol | C₃H₉ClNO | 110.0367 |
| 1,3-Diamino-2-propanol | C₃H₁₀N₂O | 91.0815 |
| 1,3-Dichloro-2-propanol (B29581) | C₃H₆Cl₂O | 127.9790 |
Development of Stability-Indicating Assays for Research Materials and Intermediates
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. chromatographyonline.comresearchgate.net The development of such an assay for this compound is essential for determining its shelf-life and storage conditions. High-Performance Liquid Chromatography (HPLC) is the most common technique for stability-indicating assays.
The development of a stability-indicating HPLC method involves subjecting the compound to forced degradation studies under various stress conditions, such as acid, base, oxidation, heat, and light. researchgate.net The goal is to generate potential degradation products and ensure that the analytical method can separate them from the parent compound and from each other.
Key steps in developing a stability-indicating HPLC method for this compound include:
Method Development and Optimization: Selecting an appropriate column (e.g., C18), mobile phase composition, and detector (e.g., UV or MS).
Forced Degradation Studies: Exposing the compound to stress conditions to generate degradation products.
Method Validation: Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method must be able to accurately quantify the decrease in the active substance and the increase in degradation products.
The successful development of a stability-indicating assay provides confidence in the quality and stability of this compound used in further research and as a chemical intermediate.
Computational Chemistry and Theoretical Studies of S 1 Amino 3 Chloro 2 Propanol
Quantum Chemical Calculations of Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-1-amino-3-chloro-2-propanol. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are employed to determine the most stable three-dimensional arrangement of the atoms (conformation) and the distribution of electrons within the molecule (electronic structure).
The conformational landscape of this compound is influenced by the interplay of steric and electronic effects arising from the amino, chloro, and hydroxyl functional groups. Theoretical calculations can identify various low-energy conformers and the energetic barriers between them. Intramolecular hydrogen bonding between the hydroxyl and amino groups, or between these groups and the chlorine atom, can significantly stabilize certain conformations.
The electronic structure is described by various parameters that can be calculated using quantum chemistry. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map illustrates the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -9.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | 1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 11.0 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.5 D |
Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.
Prediction of Reactivity Profiles and Reaction Pathways
Computational methods are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. A common synthetic route to this compound involves the ring-opening of (S)-epichlorohydrin with an amine source like benzylamine (B48309) or ammonia (B1221849), followed by deprotection. google.comresearchgate.net Theoretical modeling can map out the energy profile of this reaction, identifying the transition states and intermediates, and thus providing a detailed understanding of the reaction mechanism. youtube.commdpi.com
For instance, density functional theory (DFT) can be used to study the nucleophilic attack of the amine on the epoxide ring. rsc.org Calculations can determine which carbon of the epoxide is more susceptible to attack and the stereochemical outcome of the reaction. These studies often reveal that the reaction mechanism can be influenced by the presence of catalysts or the solvent. rsc.orgnih.gov
Furthermore, the reactivity of the resulting this compound in subsequent reactions can be predicted. For example, the amino and hydroxyl groups can both act as nucleophiles. Computational studies can help predict the chemoselectivity of reactions, determining whether the amino or hydroxyl group is more likely to react under specific conditions. rsc.orgnih.gov This is crucial for its use as an intermediate in the synthesis of more complex molecules, such as the antibiotic linezolid (B1675486). guidechem.com
Theoretical Descriptors for Structure-Reactivity Relationships and Chiral Recognition
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models rely on theoretical descriptors to correlate the chemical structure of a molecule with its biological activity or physical properties. researchgate.net For this compound, these descriptors can be calculated to understand its behavior and to design related compounds with desired characteristics.
These descriptors can be categorized into several types:
Constitutional descriptors: Based on the molecular formula, such as molecular weight.
Topological descriptors: Related to the connectivity of atoms in the molecule.
Geometrical descriptors: Describing the three-dimensional size and shape of the molecule.
Quantum-chemical descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies and partial atomic charges.
Table 2: Key Theoretical Descriptors for this compound
| Descriptor Type | Descriptor Name | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Zagreb Index | A number based on the degrees of the vertices in the molecular graph. |
| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. wikipedia.org |
| Quantum-Chemical | Partial Atomic Charges | The charge distribution among the atoms in the molecule. |
| Quantum-Chemical | HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |
Chiral recognition is a critical aspect of the chemistry of this compound, and computational studies can provide deep insights into the mechanisms governing how it interacts with other chiral molecules or chiral environments, such as chiral stationary phases in chromatography. researchgate.netacs.org The "three-point interaction model" is a classical concept in chiral recognition, and computational methods can quantify the energetic contributions of the different interactions (e.g., hydrogen bonds, steric repulsion, electrostatic interactions) that lead to the differentiation between enantiomers. researchgate.net
Molecular Dynamics Simulations for Solvent Effects or Interactions (General concept)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding how the solvent, typically water or an organic solvent, influences its conformation and behavior. acs.orgacs.orgosf.io
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements. This allows for the exploration of the conformational landscape of the molecule in a dynamic environment and the study of its interactions with solvent molecules.
Key insights that can be gained from MD simulations include:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For this compound in water, this would involve studying the hydrogen bonding network between the amino and hydroxyl groups and the surrounding water molecules. nih.govnih.gov
Conformational Dynamics: How the molecule flexes and changes its shape in solution. MD can reveal the preferred conformations in a particular solvent and the timescales of transitions between them.
Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated, which is important for understanding its behavior in various processes.
By simulating the molecule in different solvents, one can understand how the solvent environment affects its properties and reactivity, providing crucial information for designing and optimizing chemical reactions and processes.
Role and Applications of S 1 Amino 3 Chloro 2 Propanol As a Chiral Synthon in Organic Synthesis Research
Development of Novel Chiral Drugs and Biologically Active Molecules
The inherent chirality of (S)-1-Amino-3-chloro-2-propanol makes it an invaluable starting material for the synthesis of single-enantiomer drugs, a critical factor for ensuring therapeutic efficacy and safety. nih.gov A paramount example of its application is in the synthesis of the antibiotic linezolid (B1675486). guidechem.comgoogle.com Linezolid, an oxazolidinone antibacterial, is effective against a range of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). guidechem.comgoogle.com The synthesis of linezolid often utilizes this compound hydrochloride as a key intermediate. guidechem.com
Beyond antibiotics, this chiral building block has been instrumental in developing other biologically active molecules. For instance, it is a precursor in the synthesis of atazanavir, a potent HIV protease inhibitor used in the treatment of AIDS. nih.gov The precise stereochemistry of this compound is crucial for establishing the correct three-dimensional structure of these complex drug molecules, which is essential for their interaction with biological targets. Research has also explored its use in creating homochiral carbocyclic nucleosides, some of which have shown potential as antiviral agents against hepatitis B virus (HBV) and as cytotoxic agents with potential for anticancer drug development. nih.gov
The following table summarizes key chiral drugs and biologically active molecules synthesized using this compound:
| Drug/Molecule Class | Specific Example | Therapeutic Area/Potential Application |
| Oxazolidinone Antibiotics | Linezolid guidechem.comgoogle.com | Treatment of multi-drug resistant bacterial infections guidechem.comgoogle.com |
| HIV Protease Inhibitors | Atazanavir nih.gov | Treatment of HIV/AIDS nih.gov |
| Carbocyclic Nucleosides | Indanol-based derivatives nih.gov | Antiviral (Hepatitis B), Anticancer nih.gov |
Utility in the Construction of Diverse Heterocyclic and Carbocyclic Systems
The trifunctional nature of this compound provides a versatile platform for the construction of a wide array of heterocyclic and carbocyclic ring systems, which are fundamental scaffolds in many pharmaceuticals and natural products. The amino and hydroxyl groups can be readily manipulated to form various ring structures, while the chloro group serves as a useful handle for further functionalization.
In the realm of heterocyclic chemistry, this synthon can be used to prepare substituted azetidinones, which are core components of many β-lactam antibiotics. mdpi.com The synthesis often involves the reaction of the amino group with a suitable dicarbonyl compound, followed by cyclization. Furthermore, its application extends to the synthesis of more complex fused heterocyclic systems, such as triazinoquinazolinones and triazepinoquinazolinones, which have demonstrated a range of biological activities. nih.gov The ability to introduce chirality from the outset is a significant advantage in the synthesis of these complex molecules.
The construction of carbocyclic systems also benefits from the use of this chiral building block. For example, it has been employed in the synthesis of chiral indanol derivatives, which can be further elaborated into carbocyclic nucleoside analogues. nih.gov These syntheses often involve a series of transformations that leverage the stereocenter of the starting material to control the stereochemistry of the final product.
Mechanistic Studies in Enzymatic Transformations (as a substrate for exploring enzyme activity and specificity)
This compound and its precursors serve as valuable probes for investigating the mechanisms of enzymatic transformations. The enantioselective conversion of related compounds, such as 1,3-dichloro-2-propanol (B29581), by microbial enzymes provides insights into enzyme activity and specificity. nih.gov
For example, studies on Corynebacterium sp. have revealed the enzymatic resolution of 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol. nih.gov This process involves two key enzymatic activities: a dechlorinating activity that converts the dichlorinated substrate to an epoxide intermediate, and a hydrolyzing activity that opens the epoxide to form the diol. nih.gov By using chiral substrates and analyzing the stereochemistry of the products, researchers can elucidate the enantioselectivity of these enzymes. Such studies are crucial for understanding how enzymes recognize and process chiral molecules, which is fundamental for the development of new biocatalytic processes for the production of enantiomerically pure compounds.
The use of related chlorohydrins in biotransformations with various microorganisms, such as Wickerhamomyces anomalus, further highlights the utility of these compounds in exploring enzymatic pathways. biointerfaceresearch.com These studies contribute to our understanding of stereoinversion and enantioselective metabolism in microbial systems. biointerfaceresearch.com
The following table provides examples of enzymes and microorganisms studied using substrates related to this compound:
| Enzyme/Microorganism | Substrate | Transformation | Key Finding |
| Corynebacterium sp. N-1074 | 1,3-dichloro-2-propanol | Conversion to (R)-3-chloro-1,2-propanediol nih.gov | Fractionation revealed two distinct enzyme activities with differing enantioselectivities nih.gov |
| Wickerhamomyces anomalus MGR6 | (R,S)-3-Chloro-1,2-propanediol | Stereoinversion to (R)-3-Chloro-1,2-propanediol biointerfaceresearch.com | Demonstrated the potential for microbial stereoinversion of chlorohydrins biointerfaceresearch.com |
Advancement in Chirality Transfer Methodologies and Asymmetric Induction
The well-defined stereochemistry of this compound makes it an excellent tool for advancing methodologies in chirality transfer and asymmetric induction. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, guided by a chiral influence. msu.edu
In synthetic sequences, the stereocenter of this compound can direct the stereochemical outcome of subsequent reactions, a process known as chirality transfer. This is particularly valuable in multi-step syntheses where controlling the stereochemistry of newly formed chiral centers is essential. The strategic placement of the amino, hydroxyl, and chloro groups allows for a variety of chemical manipulations that can proceed with high levels of stereocontrol.
For example, the synthesis of complex molecules often involves the creation of new stereogenic centers. By starting with an enantiomerically pure building block like this compound, chemists can ensure that the chirality is preserved and transferred throughout the synthetic route. This approach is often more efficient than relying on chiral resolution or asymmetric catalysis at later stages of the synthesis. The development of "one-pot" synthesis methods starting from chiral precursors like (S)-epoxy chloropropane to produce this compound hydrochloride further simplifies the process and enhances its industrial applicability. google.com
The principles of asymmetric induction are fundamental to modern organic synthesis, and chiral synthons like this compound are at the forefront of this research, enabling the efficient and stereocontrolled synthesis of complex and valuable molecules. msu.edu
Emerging Research Directions and Future Prospects in S 1 Amino 3 Chloro 2 Propanol Chemistry
Sustainable and Green Chemical Syntheses of Chiral Amino Alcohols
The principles of green chemistry are increasingly influencing the synthesis of chiral amino alcohols like (S)-1-Amino-3-chloro-2-propanol. The focus is on minimizing environmental impact by utilizing renewable resources, improving atom economy, and employing environmentally benign reaction conditions. acs.org
One promising approach involves the use of S-epichlorohydrin, a readily available raw material, in a one-pot synthesis method. This process, which involves an addition reaction with benzylamine (B48309) followed by deprotection under acidic conditions, simplifies the procedure and avoids the need to isolate intermediates. google.com This method is advantageous as it reduces the use of large quantities of solvents like ethanol (B145695), thereby lowering costs and environmental burden. google.com
Researchers are also exploring alternative starting materials and reaction pathways that adhere to green chemistry principles. The goal is to develop scalable and economically viable processes that minimize waste and energy consumption, making the production of this compound and other chiral amino alcohols more sustainable. nih.gov
Integration of Advanced Catalysis in Chiral Synthesis (e.g., organocatalysis, metal-catalyzed asymmetric reactions)
Advanced catalytic methods are at the forefront of modern organic synthesis, offering powerful tools for the efficient and selective production of chiral molecules.
Organocatalysis: This branch of catalysis uses small organic molecules to catalyze chemical transformations. In the context of chiral amino alcohol synthesis, organocatalysts can facilitate various asymmetric reactions, providing an alternative to metal-based catalysts and enzymes.
Metal-Catalyzed Asymmetric Reactions: Transition metal complexes are widely used to catalyze asymmetric reactions with high enantioselectivity. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones presents a safer and more environmentally friendly alternative to traditional methods. acs.org This technique avoids the need for protecting and deprotecting amino groups, simplifying the synthetic process. acs.org Similarly, copper-catalyzed asymmetric synthesis has been employed to produce chiral γ-amino alcohols with high yields and enantioselectivity. researchgate.net The Petasis borono-Mannich reaction, a multicomponent condensation catalyzed by BINOL-derived catalysts, offers a practical and scalable method for synthesizing chiral 1,2-amino alcohols. chemrxiv.org
Exploration of New Biocatalysts and Engineered Enzymes for Enhanced Selectivity and Efficiency
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity and regioselectivity under mild reaction conditions. mdpi.com
Engineered Amine Dehydrogenases (AmDHs): Researchers are engineering AmDHs to improve their activity and stability for the synthesis of chiral amino alcohols. nih.govfrontiersin.org By using techniques like directed evolution, scientists can create enzyme variants with enhanced catalytic efficiency and substrate scope. acs.org For example, an engineered AmDH derived from Sporosarcina psychrophila showed a four-fold improvement in activity for the asymmetric reductive amination of 1-hydroxy-2-butanone, a key step in producing intermediates for antitubercular drugs. nih.gov These engineered enzymes can utilize ammonia (B1221849) as the sole amino donor, providing a highly efficient and atom-economical route to chiral amino alcohols. nih.govfrontiersin.org
Coupled Enzyme Systems: The development of multi-enzyme cascade reactions in continuous-flow microreactors represents a significant advancement. For instance, coupling transketolase and transaminase-catalyzed reactions allows for the synthesis of complex chiral amino-alcohols from simple, non-chiral starting materials. nih.gov
Application of Artificial Intelligence and Machine Learning in Synthesis Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling predictive modeling and optimization of reaction pathways. researchgate.net These computational tools can analyze vast datasets to identify patterns and predict reaction outcomes, accelerating the discovery of new synthetic routes. researchgate.net
In the context of chiral synthesis, AI algorithms can be trained to predict the enantioselectivity of catalytic reactions, aiding in the design of more effective chiral ligands and catalysts. chemistryworld.com ML models can also be used for retrosynthetic analysis, proposing novel and efficient synthetic pathways to target molecules like this compound. acs.org The integration of AI with automated synthesis platforms has the potential to create fully autonomous systems for compound generation and optimization. nih.gov
Expanding the Chemical Space of this compound Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. Researchers are actively exploring methods to functionalize this molecule to create novel compounds with unique properties.
For example, the amino and hydroxyl groups of this compound can be readily modified to introduce different functional groups, leading to the generation of diverse chemical libraries. These derivatives can then be screened for various biological activities. The synthesis of analogs, such as 2-amino-3-arylpropan-1-ols, has been explored for their potential antimalarial properties. nih.gov By systematically modifying the structure of this compound, chemists can expand its chemical space and unlock new therapeutic and industrial applications.
Q & A
What synthetic methodologies are recommended for preparing (S)-1-Amino-3-chloro-2-propanol, considering instability challenges from adjacent functional groups?
Methodological Answer:
The synthesis of this compound requires careful control due to the proximity of reactive amino and chloro groups. A validated approach involves modifying Philippi’s method, which uses potassium phthalimide to stabilize intermediates during stepwise functionalization . For instance, protecting the amino group with phthalimide prior to introducing the chloro moiety can reduce side reactions. Reaction conditions (e.g., low temperatures, inert atmosphere) and purification via recrystallization or column chromatography are critical to isolate the product while minimizing degradation.
How can chiral resolution techniques ensure high enantiomeric purity of this compound?
Methodological Answer:
Chiral purity is essential for pharmacological applications. Techniques include:
- Chiral HPLC : Use columns with immobilized chiral selectors (e.g., cyclodextrin derivatives) to separate enantiomers. Mobile phase optimization (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) enhances resolution .
- Polarimetry : Monitor optical rotation to confirm enantiomeric excess (ee).
- NMR with Chiral Solvating Agents : Europium-based shift reagents differentiate enantiomers via distinct splitting patterns in H NMR spectra .
What safety protocols are critical when handling this compound in aqueous reactions?
Methodological Answer:
Safety data sheets (SDS) recommend:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during heating or solvent evaporation .
- Spill Management : Neutralize acidic or basic spills with appropriate buffers before disposal.
- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis or oxidation.
What analytical methods detect trace impurities like Linezolid derivatives in this compound batches?
Methodological Answer:
Pharmaceutical-grade purity requires:
- LC-MS : Hyphenated liquid chromatography-mass spectrometry identifies impurities at ppm levels. Electrospray ionization (ESI) in positive ion mode enhances sensitivity for amino-containing derivatives .
- HPLC-UV with Derivatization : Pre-column derivatization using ninhydrin or dansyl chloride improves UV detection of low-concentration impurities.
How does the hydrochloride salt form influence crystallinity and solubility, and how can these properties be characterized?
Methodological Answer:
The hydrochloride salt improves stability but alters physicochemical properties:
- Crystallinity : Assess via X-ray diffraction (XRD) to compare crystal packing with the free base.
- Solubility : Conduct equilibrium solubility studies in buffered solutions (pH 1–7.4) using UV-Vis spectrophotometry.
- Thermal Stability : Differential scanning calorimetry (DSC) measures melting points and detects polymorphic transitions .
What mechanistic insights explain divergent reactivity in nucleophilic substitution reactions under varying pH?
Methodological Answer:
The chloro group’s reactivity depends on pH-mediated protonation of the amino group:
- Basic Conditions : Deprotonation increases electron density on the amino group, reducing chloro displacement rates. Kinetic studies with O-labeled water or amines can track substitution pathways.
- Acidic Conditions : Protonation of the amino group enhances chloro leaving-group ability. Computational modeling (DFT) predicts transition states and activation energies, validated by C NMR monitoring of intermediate carbocations .
How can stability studies assess degradation pathways under accelerated storage conditions?
Methodological Answer:
Forced degradation studies include:
- Thermal Stress : Incubate at 40–60°C for 1–4 weeks; analyze via HPLC for decomposition products.
- Photolysis : Expose to UV-Vis light (ICH Q1B guidelines) and monitor oxidative byproducts (e.g., aldehydes) using GC-MS.
- Hydrolytic Conditions : Test in buffers (pH 1–10) to identify pH-sensitive degradation, such as ring-opening or dimerization .
How does the chlorine substituent affect stereoelectronic properties, and how can this be investigated spectroscopically?
Methodological Answer:
The chlorine atom’s electronegativity alters electron distribution:
- IR Spectroscopy : C-Cl stretching vibrations (~550–600 cm) indicate electronic interactions with adjacent groups.
- NMR Chemical Shifts : Cl NMR or H-Cl coupling constants reveal through-space interactions.
- Computational Analysis : Density Functional Theory (DFT) calculates partial charges and molecular electrostatic potentials to correlate structure with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
